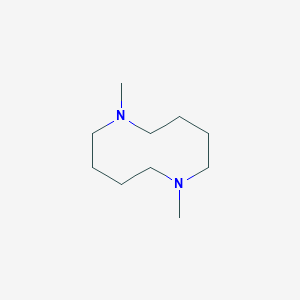

1,6-Dimethyl-1,6-diazecane

Description

Structure

3D Structure

Properties

CAS No. |

82415-33-6 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1,6-dimethyl-1,6-diazecane |

InChI |

InChI=1S/C10H22N2/c1-11-7-3-5-9-12(2)10-6-4-8-11/h3-10H2,1-2H3 |

InChI Key |

WOBAMVSVWRBZFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCN(CCCC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Diazecane Systems

Aza-Prins Type Reactions for 10-Membered N-Heterocycle Formation

A significant advancement in the synthesis of 1,6-diazecanes involves the application of aza-Prins type reactions. This powerful strategy facilitates the formation of a variety of nitrogen-containing heterocycles. researchgate.net

Tandem Dimerization and Cyclization Strategies

A novel and efficient approach for the direct synthesis of the 1,6-diazecane scaffold is a tandem aza-Prins type dimerization and cyclization process. hanyang.ac.krrsc.org This one-step operation involves the reaction of an N-acyliminium ion precursor, such as those derived from N-Boc-N-methyl-4-penten-1-amine, with an allylsilane in the presence of a suitable acid catalyst. hanyang.ac.kr The reaction proceeds through the in situ generation of an N-acyliminium ion, which then undergoes an intermolecular aza-Prins type reaction with an allylsilane. hanyang.ac.kr This is followed by a subsequent cyclization to form the 10-membered 1,6-diazecane ring. hanyang.ac.kr

This method represents the first successful application of an aza-Prins reaction for the synthesis of a 10-membered nitrogen-containing heterocycle. hanyang.ac.krrsc.org The choice of acid catalyst and solvent is crucial for the success of this reaction. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been found to be an effective acid for this transformation, while other acids like triflic acid (TfOH), bismuth(III) triflate (Bi(OTf)3), and titanium tetrachloride (TiCl4) were unsuccessful. hanyang.ac.kr Dichloromethane has been identified as a suitable solvent, with diethyl ether resulting in lower yields. hanyang.ac.kr

Table 1: Optimization of Tandem Aza-Prins Type Reaction Conditions

| Entry | Acid Catalyst | Solvent | Yield of 1,6-Diazecane Product |

| 1 | TfOH | Dichloromethane | No Product |

| 2 | Bi(OTf)3 | Dichloromethane | No Product |

| 3 | TiCl4 | Dichloromethane | No Product |

| 4 | TMSOTf | Dichloromethane | 67% |

| 5 | TMSOTf | Diethyl Ether | Lower Yield |

This table is generated based on the findings reported in the research literature. hanyang.ac.kr

Stereoselective Approaches in 1,6-Diazecane Synthesis

The tandem aza-Prins type dimerization and cyclization strategy also offers a degree of stereocontrol in the synthesis of 1,6-diazecanes. rsc.org The stereochemical outcome of the reaction can be influenced by the nature of the substituents on the precursor molecules. This stereoselective approach is significant as it allows for the controlled synthesis of specific diastereomers of the 1,6-diazecane ring system, which is crucial for applications where specific three-dimensional arrangements of atoms are required. rsc.org Further research in this area is focused on exploring the full potential of this method for the synthesis of various stereoisomers of 1,6-dimethyl-1,6-diazecane and related compounds. hanyang.ac.kr

Alternative Cyclization Pathways Towards Diazecane Scaffolds

Beyond aza-Prins type reactions, other cyclization strategies have been explored for the construction of diazacycloalkanes, including the 1,6-diazecane framework.

Palladium-Catalyzed Cyclizations and Their Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org While direct examples of palladium-catalyzed synthesis of 1,6-dimethyl-1,6-diazecane are not extensively documented in the provided search results, the general principles of palladium catalysis are highly relevant for constructing the necessary precursors and for potential ring-closing strategies.

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle that includes: nobelprize.orgicmpp.ro

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) to form a Pd(II) intermediate. nobelprize.orgicmpp.ro

Transmetalation (for coupling reactions): A second organic group from an organometallic reagent is transferred to the palladium center. nobelprize.org

Migratory Insertion (for Heck-type reactions): An alkene or alkyne inserts into a Pd-carbon or Pd-hydride bond. icmpp.ro

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Intramolecular versions of these reactions, such as the Heck reaction, are particularly useful for ring formation. semanticscholar.orgresearchgate.net For the synthesis of a 1,6-diazecane, a suitably designed acyclic precursor with appropriate functional groups at its termini could potentially undergo an intramolecular palladium-catalyzed cyclization.

Other Metal-Catalyzed Ring Closure Reactions

While palladium is a prominent catalyst, other transition metals have also been employed in ring-closing reactions to form medium-sized heterocycles. dntb.gov.ua For instance, nickel-catalyzed reactions have been utilized for the ring-opening cross-coupling of aziridines, demonstrating the utility of nickel in manipulating nitrogen-containing rings. sioc-journal.cn Iron(III) salts have been shown to catalyze the synthesis of seven-membered tetrahydroazepines via a silyl (B83357) aza-Prins cyclization, suggesting the potential of iron catalysis in the formation of larger N-heterocycles. acs.orgresearchgate.net The development of new catalytic systems based on various metals remains an active area of research for the synthesis of challenging ring systems like 1,6-diazecanes. researchgate.net

Strategic Precursor Design for 1,6-Dimethyl-1,6-diazecane Synthesis

The successful synthesis of 1,6-dimethyl-1,6-diazecane is critically dependent on the rational design and efficient preparation of suitable acyclic precursors. The choice of protecting groups and the strategic placement of reactive functionalities are key considerations.

For the tandem aza-Prins dimerization and cyclization, a key precursor is an N-acyliminium ion precursor, which can be generated from a molecule like N-Boc-N-methyl-4-penten-1-amine. hanyang.ac.krresearchgate.net This precursor contains a terminal double bond and a protected amine, which are essential for the dimerization and subsequent cyclization steps.

Alternative strategies could involve the synthesis of linear diamine precursors that can be cyclized. For example, a precursor like dimethyl hexane-1,6-dicarbamate, which is an intermediate for hexamethylene-diisocyanate, could potentially be modified and used in a ring-closing metathesis or other cyclization reactions to form the 1,6-diazecane ring. nih.gov The synthesis of such precursors often involves standard organic transformations to build the carbon backbone and introduce the necessary nitrogen atoms and functional groups for the final cyclization step.

Rational Design of N-Acyliminium Ion Precursors

The rational design of substrates is fundamental to successfully constructing the 1,6-diazecane core. The process initiates with the in-situ formation of an N-acyliminium ion from a suitable precursor. hanyang.ac.kr These precursors are typically N-(1-alkoxyalkyl)amides or related structures that readily generate the reactive cationic intermediate under Lewis acidic conditions. thieme-connect.deru.nl

A key strategy involves a proposed tandem aza-Prins type reaction pathway. An N-acyliminium ion is first generated, which then undergoes an intermolecular aza-Prins type reaction with an allylsilane. hanyang.ac.kr This step is favored over a potential intramolecular 5-endo-trig cyclization, which is stereoelectronically disfavored. The resulting intermediate then undergoes a subsequent intramolecular aza-Prins cyclization to yield the desired 10-membered 1,6-diazecane ring system. hanyang.ac.kr

The scope of this methodology has been explored using various N-acyliminium ion precursors derived from phthalimide (B116566) derivatives. hanyang.ac.kr Research has shown that substrates with both electron-donating and halogen-substituted aromatic rings react efficiently under optimized conditions to afford the corresponding 1,6-diazecane products in good to excellent yields. hanyang.ac.kr The structural integrity and stereochemistry of the products have been unequivocally confirmed through X-ray crystallographic analysis. hanyang.ac.kr

Table 1: Substrate Scope of N-Acyliminium Ion Precursors for 1,6-Diazecane Synthesis hanyang.ac.kr

| Precursor (Substituent R¹) | Product | Yield (%) |

|---|---|---|

| H | 3a | 81 |

| 4-Me | 3b | 84 |

| 4-OMe | 3c | 79 |

| 4-F | 3d | 77 |

This table illustrates the effect of different substituents on the aromatic ring of the N-acyliminium ion precursor on the yield of the resulting 1,6-diazecane product. The reactions were performed under optimized conditions.

Utilization of Allylsilane Derivatives in Tandem Processes

The use of allylsilane derivatives is crucial in the tandem aza-Prins type dimerization and cyclization for synthesizing 1,6-diazecanes. hanyang.ac.kr This reaction represents the first application of an aza-Prins reaction for the formation of a 10-membered nitrogen-containing ring. nih.govrsc.org The aza-Prins cyclization is a powerful tool for generating a variety of N-heterocycles by trapping in-situ formed N-acyliminium ion intermediates. hanyang.ac.kr

In this tandem process, the allylsilane acts as the nucleophile that reacts with the N-acyliminium ion in a sequence of intermolecular and intramolecular cyclizations. hanyang.ac.kr This single-step operation efficiently constructs the medium-sized ring, which is typically difficult to synthesize via conventional cyclization methods. hanyang.ac.krresearchgate.net The protocol not only provides a novel synthetic route but also opens avenues for creating complex N-heterocycles. nih.govresearchgate.net

Interestingly, the structure of the allylsilane derivative significantly influences the reaction's outcome. While the designed precursors lead to the desired 1,6-diazecanes, the use of linear allylsilanes under the same reaction conditions results in the formation of bicyclic compounds through intramolecular cyclization. hanyang.ac.kr This finding indicates that for linear allylsilanes, a 5-endo-trig cyclization pathway is kinetically faster than the intermolecular dimerization required for 1,6-diazecane formation. hanyang.ac.kr The reaction can also lead to the formation of unusual tetracyclic compounds through further cyclization of the initially formed 1,6-diazecane. researchgate.net

Table 2: Tandem Dimerization/Cyclization of N-Acyliminium Ion Precursor with Allylsilane hanyang.ac.kr

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) of Product 3a |

|---|---|---|---|---|

| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 50 |

| 2 | TMSOTf | CH₂Cl₂ | -78 to rt | 75 |

| 3 | SnCl₄ | CH₂Cl₂ | -78 to rt | 81 |

| 4 | TiCl₄ | CH₂Cl₂ | -78 to rt | 65 |

| 5 | InCl₃ | CH₂Cl₂ | -78 to rt | 45 |

| 6 | SnCl₄ | DCE | -78 to rt | 78 |

| 7 | SnCl₄ | MeNO₂ | -78 to rt | 64 |

| 8 | SnCl₄ | CH₂Cl₂ | -40 to rt | 72 |

This table shows the optimization of reaction conditions for the synthesis of 1,6-diazecane 3a, highlighting the critical role of the Lewis acid, solvent, and temperature.

Reaction Mechanisms and Reactivity of 1,6 Dimethyl 1,6 Diazecane

Mechanistic Elucidation of Aza-Prins Type Cyclizations

The stereocontrolled synthesis of 1,6-diazecanes has been effectively achieved through a tandem aza-Prins type dimerization and cyclization process. researchgate.netnih.gov This reaction represents a significant advancement, as it is the first reported instance of using an aza-Prins reaction to generate a 10-membered N-heterocycle in a single operational step. researchgate.netnih.govresearchgate.nethanyang.ac.kr The protocol offers a novel synthetic strategy for accessing medium-sized nitrogen heterocycles, which are challenging to synthesize due to unfavorable entropic factors and transannular strain. researchgate.netresearchgate.net

The core of the aza-Prins cyclization mechanism involves the formation of reactive intermediates, primarily N-acyliminium ions. researchgate.netnih.gov The proposed reaction pathway begins with the generation of an N-acyliminium ion from a precursor, such as a phthalimide (B116566) derivative. This is followed by an intermolecular aza-Prins type reaction between the in-situ formed N-acyliminium ion and an allylsilane. researchgate.nethanyang.ac.kr This intermolecular step is favored over a potential intramolecular 5-endo-trig cyclization, which is stereoelectronically unfavorable. researchgate.net

The subsequent step involves another aza-Prins type reaction, leading to dimerization and the ultimate formation of the 1,6-diazecane ring system. researchgate.net The stability of the N-acyliminium ion intermediate is a crucial factor influencing the reaction's success. Research indicates that electron-donating substituents on the precursors are more suitable for this reaction than electron-withdrawing substituents, likely due to the stabilization of this highly reactive intermediate. hanyang.ac.kr Conversely, substrates with a conjugated olefin system can also stabilize the N-acyliminium ion, though in one case this led to a lower yield of the desired diazecane. hanyang.ac.kr

Table 1: Effect of Substituents on the Tandem Aza-Prins Type Dimerization and Cyclization This table illustrates the influence of different substituents on the yield of the 1,6-diazecane product, highlighting the role of electronic effects on the stability of the N-acyliminium ion intermediate.

| Precursor Substituent (R) | Product | Yield (%) | Observation |

| H | 3a | 75 | Reference yield. |

| 4-Me | 3b | 81 | Electron-donating group, slightly improved yield. hanyang.ac.kr |

| 4-OMe | 3c | 85 | Strong electron-donating group, highest yield. hanyang.ac.kr |

| 4-F | 3d | 71 | Electron-withdrawing group, lower yield. hanyang.ac.kr |

| 4-Cl | 3e | 65 | Electron-withdrawing group, lower yield. hanyang.ac.kr |

| 4-Br | 3f | 62 | Electron-withdrawing group, lowest yield. hanyang.ac.kr |

Acid catalysis is fundamental to promoting the aza-Prins cyclization. The reaction is typically initiated by a Lewis acid or a Brønsted acid to facilitate the formation of the key N-acyliminium ion intermediate. researchgate.netnih.gov A variety of acid promoters have been explored. For instance, a combination of an NHC-copper complex as a promoter and ZrCl₄ as a chloride source has been used to convert homoallylic amines and aldehydes into piperidine (B6355638) derivatives under mild conditions, showcasing a related aza-Prins cyclization. researchgate.net

In other systems, the choice of Lewis acid can determine the reaction outcome. The use of InCl₃ selectively yields seven-membered azepanes, while TMSOTf can lead to tetrahydropyran (B127337) derivatives. researchgate.net Acetic acid has also been reported as an effective promoter for cascade N-acyliminium ion/aza-Prins cyclizations. researchgate.net This highlights the critical role of the acid catalyst in not only enabling the reaction but also in directing the pathway toward the desired cyclic product.

Intramolecular Cyclization Pathways of Diazecane Analogs

Once formed, the 1,6-diazecane ring system can undergo further transformations. Research has shown that the tandem aza-Prins protocol can lead to the interesting formation of an unusual tetracyclic compound through a subsequent intramolecular cyclization of the 1,6-diazecane product. researchgate.netnih.govhanyang.ac.krresearchgate.net This indicates that the diazecane ring possesses inherent reactivity that allows for the construction of more complex, polycyclic frameworks. nih.govhanyang.ac.kr

In addition to the cyclization of the diazecane ring itself, the reaction methodology can also produce bicyclic compounds through the intramolecular cyclization of a linear allylsilane intermediate. researchgate.netnih.govresearchgate.net These subsequent cyclization events demonstrate the versatility of the reaction conditions and the potential to generate diverse molecular architectures from relatively simple starting materials.

Reactivity Studies of the 1,6-Diazecane Ring System

The reactivity of the 1,6-diazecane ring, particularly concerning its structural modification, is a key area of interest.

While ring expansion and contraction are common strategies for synthesizing and modifying cyclic systems, wikipedia.org specific literature detailing these reactions for the 1,6-Dimethyl-1,6-diazecane scaffold is not extensively documented. General methods for ring expansion often involve reactions like the Tiffeneau–Demjanov or Beckmann rearrangements, while contractions can be achieved via mechanisms such as the Favorskii rearrangement. wikipedia.orgmdpi.com

In a related context, a ten-membered heterocyclic system, a 7,8,9-trihydrobenzo[d]quinazolo[1,2,3-a,b,1,3]diazecane-1,10,11,17-tetrone, was observed to undergo a one-pot, multistep rearrangement to a five-membered pyrrolo[2,3-b]quinoline system, representing a significant ring contraction. researchgate.net However, analogous transformations have not been specifically reported for 1,6-Dimethyl-1,6-diazecane. Ring expansion reactions of bicyclic ammonium (B1175870) salts, which can be structurally related to diazecane derivatives, are known to proceed through thermal decomposition or with strong bases to yield medium-sized rings. researchgate.net

The reactivity of the peripheral N-methyl groups on 1,6-Dimethyl-1,6-diazecane has not been a focus of the available research literature. Chemical transformations typically involve the functionalization of a molecule's core structure or its substituents. msu.edulibretexts.org In principle, the nitrogen atoms of the diazecane ring could be involved in further reactions, and the methyl groups could potentially be functionalized, but specific studies detailing such transformations for this particular compound are lacking in the reviewed scientific literature. The primary research focus has been on the synthesis of the diazecane ring itself. nih.govhanyang.ac.kr

Computational and Theoretical Investigations of 1,6 Dimethyl 1,6 Diazecane

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Reaction Pathways

No specific DFT studies on the reaction pathways of 1,6-Dimethyl-1,6-diazecane have been found in the scientific literature.

Ab Initio Methods for Electronic Structure Analysis

There are no available Ab Initio studies focused on the electronic structure of 1,6-Dimethyl-1,6-diazecane in published research.

Molecular Mechanics and Dynamics Simulations

Geometry Optimization and Conformational Sampling

Specific research on the geometry optimization and conformational sampling of 1,6-Dimethyl-1,6-diazecane using molecular mechanics is not present in the current literature.

Solvent Effects on Molecular Topology and Stability

There are no published molecular dynamics simulations that investigate the effects of solvents on the topology and stability of 1,6-Dimethyl-1,6-diazecane.

Advanced Bonding Analyses

No advanced bonding analyses, such as NBO or AIM, have been specifically applied to 1,6-Dimethyl-1,6-diazecane in any available research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with the familiar Lewis structure representation of molecules. researchgate.netmdpi.com This analysis provides quantitative details about electron density distribution, atomic charges, and the nature of orbital interactions.

For 1,6-dimethyl-1,6-diazecane, an NBO analysis would provide a detailed picture of the bonding within the ten-membered ring and the attached methyl groups. Key insights would include:

Hybridization and Bond Strength: The analysis would determine the hybridization of the atomic orbitals on each carbon and nitrogen atom involved in sigma (σ) bonds (e.g., C-N, C-C, C-H, and N-C_methyl). The composition of these bonds, such as the s- and p-character, would be quantified.

Atomic Charges and Electron Distribution: NBO analysis would calculate the natural atomic charges on each atom, offering a more chemically meaningful charge distribution than other methods. This would highlight the polarity of the C-N bonds and the effect of the methyl groups on the electron density of the nitrogen atoms.

Lone Pair Characterization: The analysis would precisely describe the lone pair orbitals on the two nitrogen atoms, including their hybridization and orientation. This is crucial for understanding the molecule's basicity, nucleophilicity, and potential for hydrogen bonding.

A hypothetical NBO analysis output for a key interaction in 1,6-dimethyl-1,6-diazecane might be presented as follows:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | σ* (C2-C3) | Value | Lone Pair -> Vicinal Antibond |

| σ (C7-H) | σ* (C6-N1) | Value | Vicinal Hyperconjugation |

| σ (C10-H) | σ* (N1-C2) | Value | Vicinal Hyperconjugation |

| Note: This table is for illustrative purposes only and does not represent actual calculated data. |

Atoms In Molecules (AIM) and Interacting Quantum Atoms (IQA) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. researchgate.netiris-biotech.de This theory is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. A bond path, a line of maximum electron density linking two atomic nuclei, indicates a chemical bond. The properties of the electron density at the bond critical point (BCP) reveal the nature of the interaction (e.g., covalent vs. ionic or hydrogen bond).

The Interacting Quantum Atoms (IQA) approach is an energy partition method that decomposes the total energy of a molecule into the sum of atomic self-energies and the interaction energies between every pair of atoms in the molecule. nih.govenamine.net This allows for a detailed analysis of the energetic contributions (covalent and electrostatic) to chemical bonds and non-bonded interactions. acs.org

For 1,6-dimethyl-1,6-diazecane, a combined AIM and IQA analysis would yield profound insights into its structure and stability:

Bond Path Analysis: AIM analysis would confirm the expected covalent bonds (C-C, C-N, C-H) by identifying bond paths between the respective nuclei. Of particular interest would be the investigation of potential transannular interactions (interactions across the ring), for instance, between hydrogen atoms on opposite sides of the diazecane ring, which could indicate stabilizing interactions.

Nature of C-N and C-C Bonds: By analyzing the electron density (ρ), its Laplacian (∇²ρ), and energy densities at the BCPs, the nature of the bonds can be characterized. For example, the C-N bonds would be expected to show characteristics of polar covalent bonds.

Intra- and Interatomic Energies: IQA would provide a quantitative breakdown of the energy of the molecule. It would calculate the self-energy of each atom (the energy cost to form the atom in its molecular environment) and the interaction energy between every pair of atoms. This would allow for a precise quantification of the strength of each covalent bond in kcal/mol. Furthermore, it could reveal the magnitude of stabilizing or destabilizing interactions between non-bonded atoms, which are critical for understanding the conformational preferences of the flexible ten-membered ring.

A hypothetical IQA data table for selected interactions in 1,6-dimethyl-1,6-diazecane could look like this:

| Atom Pair | Interaction Energy (kcal/mol) | Covalent Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) |

| N1 - C2 | Value | Value | Value |

| C2 - C3 | Value | Value | Value |

| N1 - C10(methyl) | Value | Value | Value |

| H(on C3) - H(on C8) | Value | Value | Value |

| Note: This table is for illustrative purposes only and does not represent actual calculated data. |

Structure-Property Relationship Modeling

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, uses statistical methods to correlate variations in the chemical structure with changes in a specific property, such as chemical reactivity or biological activity. nih.gov

Development of Structure-Based Descriptors

To build a predictive model for 1,6-dimethyl-1,6-diazecane, the first step is to generate a set of numerical values, known as molecular descriptors, that represent the molecule's structural and physicochemical properties. For a flexible N-heterocycle like this, a range of descriptors would be necessary:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include counts of atoms and bonds, connectivity indices, and shape indices.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its size, shape, and interatomic distances. For a flexible molecule like 1,6-dimethyl-1,6-diazecane, these descriptors would need to account for different possible conformations.

Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and can provide highly informative parameters. For N-heterocycles, descriptors such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and the calculated atomic charges on the nitrogen atoms are particularly relevant for modeling reactivity. mdpi.com

Electronic Descriptors: Specific descriptors related to the nitrogen lone pairs, such as their calculated energy and polarizability, would be crucial for modeling properties like basicity and nucleophilicity. nih.gov

Predictive Models for Chemical Reactivity

Once a set of descriptors is generated for 1,6-dimethyl-1,6-diazecane and a series of related compounds with known reactivity data, a predictive model can be developed. The goal of such a model would be to predict the reactivity of new, untested compounds based solely on their calculated descriptors.

The development of a predictive model for the chemical reactivity of 1,6-dimethyl-1,6-diazecane would involve several steps:

Data Collection: A dataset of diazecane derivatives with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants for complexation, or pKa values) would be required.

Descriptor Calculation: For each molecule in the dataset, a comprehensive set of the descriptors described above would be calculated.

Model Building: Using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation would be developed that links the descriptors to the observed reactivity. researchgate.net

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not just a random correlation.

Conformational Analysis of 1,6 Dimethyl 1,6 Diazecane

Ring Conformations of 10-Membered N-Heterocycles

Ten-membered rings, including the diazecane core of the title compound, are notably flexible systems. bham.ac.ukrsc.org Unlike the well-defined and relatively rigid chair conformation of cyclohexane (B81311), 10-membered heterocycles can adopt a variety of low-energy conformations. bham.ac.uk The presence of heteroatoms, such as nitrogen, further influences the conformational preferences through their effects on bond lengths, bond angles, and transannular interactions—non-bonding interactions between atoms across the ring. nih.gov Computational studies and crystal structure analysis of related 10-membered ring systems have shown that multiple conformations can be accessible at room temperature. bham.ac.uk

Exploration of Chair, Boat, and Twist-Boat Conformations

The conformational space of 10-membered rings is often described by conformations analogous to those of cyclohexane, such as chair and boat forms. For large rings, these are often described as combinations, for instance, a chair-chair-chair conformation has been identified as a preferential shape for a synthetic 10-membered nitrogen heterocycle. bham.ac.uk Other potential conformations include various boat and twist-boat forms.

The primary conformations considered for cyclic systems are:

Chair: Generally the most stable conformation in six-membered rings, characterized by a staggered arrangement of all substituents, minimizing torsional strain. In larger rings, multiple chair-like arrangements are possible.

Boat: A more flexible conformation that is typically higher in energy than the chair due to eclipsing interactions and steric hindrance between the "flagpole" positions.

Twist-Boat (or Twist): An intermediate conformation between the boat and chair forms. It alleviates some of the boat's flagpole interactions and eclipsing strain, often making it an energy minimum, though typically less stable than the chair form. nih.gov

For the 1,6-diazecane ring, these fundamental shapes represent local minima on the potential energy surface, separated by energy barriers.

| Conformation | Key Structural Features | Relative Energy (General Trend) |

|---|---|---|

| Chair-like | Staggered torsional angles, atoms alternate above and below a mean plane. | Lowest |

| Twist-Boat/Twist-Chair | A twisted structure that relieves some steric strain found in pure boat forms. | Intermediate |

| Boat-like | Features two atoms pointing towards each other (flagpole positions), leading to transannular strain. | Highest |

Energy Profiles of Conformational Interconversions

The various conformations of a 10-membered ring are not static but are in a constant state of interconversion. The energy profile of these changes describes the energy barriers that must be overcome for the ring to flip from one conformation to another. researchgate.net For instance, the interconversion between two twist conformers might proceed through a higher-energy boat-like transition state. nih.gov The free energy of activation for such processes can be determined experimentally, for example, through dynamic NMR spectroscopy. rsc.org

Studies on related cyclic systems show that the energy barrier between a chair and a twist conformer can be significant. In 1,4-dithiane, a six-membered ring, the transition state is 11.7 kcal/mol higher in energy than the chair conformer. nih.gov For larger and more flexible 10-membered rings, the energy barriers between different stable conformers are generally expected to be lower, allowing for a complex mixture of conformations to exist in equilibrium at room temperature. researchgate.net

Influence of Methyl Substituents on Ring Flexibility

The introduction of two methyl groups at the nitrogen atoms to form 1,6-Dimethyl-1,6-diazecane has a profound impact on the conformational preferences of the ring. Substituents generally favor positions that minimize steric hindrance. In cyclohexane chemistry, this leads to a strong preference for substituents to occupy equatorial positions over the more sterically crowded axial positions. pressbooks.pub

Steric Interactions and Their Impact on Conformation

In 1,6-Dimethyl-1,6-diazecane, the methyl groups can be oriented in positions analogous to the axial and equatorial positions of cyclohexane. An axial-like orientation would position the methyl group in close proximity to other axial-like hydrogen atoms across the ring, leading to significant steric repulsion. lumenlearning.comlibretexts.org This type of interaction, known as a 1,3-diaxial interaction in cyclohexanes, destabilizes the conformation. libretexts.orglibretexts.org

Consequently, the conformations that place both methyl groups in equatorial-like positions, where they point away from the bulk of the ring, will be significantly more stable. The energy difference between conformers is cumulative, meaning the most stable conformation will be the one that maximizes the number of substituents in equatorial-type positions, particularly for bulky groups. libretexts.org The steric strain introduced by an axial methyl group is a key factor governing the conformational equilibrium. libretexts.org

| Methyl Group Orientations | Dominant Steric Interactions | Predicted Relative Stability |

|---|---|---|

| Di-equatorial-like | Minimized steric strain; anti-like arrangements. | Most Stable |

| Equatorial-like / Axial-like | One significant transannular (1,3-diaxial-like) interaction. | Intermediate |

| Di-axial-like | Multiple significant transannular interactions. | Least Stable |

Dihedral Angle Analysis and Preferred Orientations

The precise geometry of each conformation is defined by its set of dihedral (or torsion) angles. A potential energy surface (PES) scan, which calculates the energy of the molecule as a specific dihedral angle is rotated, can identify the most stable orientations. researchgate.net For the C-C and C-N bonds within the 1,6-Dimethyl-1,6-diazecane ring, the preferred dihedral angles will be those that correspond to staggered arrangements (approximately ±60° or 180°), which minimize torsional strain.

Dynamics of Conformational Equilibria

The different conformations of 1,6-Dimethyl-1,6-diazecane exist in a dynamic equilibrium. The relative populations of these conformers are determined by their free energy differences (ΔG). libretexts.org For example, the equilibrium between a more stable di-equatorial-like conformer and a less stable di-axial-like conformer will heavily favor the former.

This dynamic process can be studied using techniques like dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. rsc.org At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of signals from individual conformers. As the temperature increases, the rate of interconversion increases, causing these distinct signals to broaden and eventually coalesce into a single time-averaged spectrum. researchgate.net The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers for ring inversion and the thermodynamic parameters (ΔH and ΔS) of the equilibrium. acs.org The study of such conformational equilibria is crucial for understanding how the molecule's shape changes in solution. nsf.gov

Temperature-Dependent Conformational Studies

The conformational flexibility of medium-sized rings like diazecane is significant. It is anticipated that 1,6-Dimethyl-1,6-diazecane exists as an equilibrium of multiple conformers in solution. The energy barriers between these conformers are likely to be relatively low, leading to rapid interconversion at room temperature.

A temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy study would be the primary method to investigate these dynamics. By cooling a sample of 1,6-Dimethyl-1,6-diazecane, the rate of interconversion between different conformations would decrease. This would lead to the decoalescence of NMR signals, allowing for the identification and characterization of individual conformers. From the coalescence temperature and the chemical shift differences, the free energy of activation (ΔG‡) for the conformational interchange could be calculated.

Hypothetical Data for Temperature-Dependent NMR Study:

| Temperature (K) | Observed Linewidth (Hz) of a Hypothetical Proton Signal | Inferred Process |

| 298 | Broad singlet | Rapid conformational exchange |

| 250 | Broadening further | Approaching coalescence |

| 220 | Coalescence | Rate of exchange equals frequency separation |

| 200 | Two distinct signals | Slow exchange, individual conformers observed |

This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Solvent Effects on Conformational Preferences

The conformational equilibrium of 1,6-Dimethyl-1,6-diazecane would also be expected to be influenced by the solvent environment. The polarity and hydrogen-bonding capability of the solvent can differentially stabilize various conformers.

For instance, in a non-polar solvent, intramolecular interactions, such as van der Waals forces, would likely dominate, favoring more compact conformations. In a polar, protic solvent, intermolecular hydrogen bonding between the solvent and the nitrogen lone pairs of the diazecane ring could occur. This would favor conformers where the lone pairs are more sterically accessible.

To study these effects, a series of NMR experiments in solvents of varying polarity (e.g., from a non-polar solvent like cyclohexane to a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like methanol) would be necessary. Changes in the chemical shifts and coupling constants of the ring protons would provide insights into the preferred conformation in each solvent.

Hypothetical Solvent-Dependent Conformational Equilibrium:

| Solvent | Dielectric Constant | Predominant Conformer (Hypothetical) |

| Cyclohexane-d12 | 2.0 | Folded, compact 'boat-chair' type |

| Chloroform-d | 4.8 | Equilibrium of multiple low-energy conformers |

| Methanol-d4 | 32.7 | Extended, 'crown-like' conformation |

This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Coordination Chemistry of 1,6 Dimethyl 1,6 Diazecane As a Ligand

Ligand Design Principles for Diazecane Frameworks

The design of macrocyclic ligands like 1,6-Dimethyl-1,6-diazecane is guided by principles that aim to control the stability, selectivity, and reactivity of their metal complexes. These principles revolve around the characteristics of the donor atoms, the chelate effect afforded by the macrocyclic structure, and the ability to fine-tune the ligand's properties through substitution.

Donor Atom Characteristics and Chelation Effects

The primary donor atoms in 1,6-Dimethyl-1,6-diazecane are the two tertiary nitrogen atoms. These nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to a metal center, which acts as a Lewis acid. mdpi.com The formation of a coordination complex is a result of this Lewis acid-base interaction.

A key feature of ligands like 1,6-Dimethyl-1,6-diazecane is their ability to act as chelating agents. Chelation is the process where a polydentate ligand binds to a single metal ion, forming a ring-like structure known as a chelate. libretexts.org This process results in a significant increase in the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands. This enhanced stability is known as the chelate effect . libretexts.orglibretexts.org

The chelate effect is primarily an entropy-driven phenomenon. libretexts.org When a bidentate ligand like 1,6-Dimethyl-1,6-diazecane displaces two monodentate ligands from a metal's coordination sphere, there is a net increase in the number of free molecules in the system, leading to a favorable increase in entropy. libretexts.orgyoutube.comyoutube.com

Furthermore, as a macrocyclic ligand, 1,6-Dimethyl-1,6-diazecane benefits from the macrocyclic effect . This effect describes the further enhancement in stability observed for complexes of cyclic polydentate ligands compared to their acyclic counterparts. libretexts.org The pre-organized nature of the macrocycle reduces the entropic penalty associated with wrapping the ligand around the metal ion. youtube.com

The stability of the chelate rings formed also depends on their size. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. libretexts.org In the case of 1,6-Dimethyl-1,6-diazecane coordinating to a metal, the conformation of the 10-membered ring will dictate the size and stability of the resulting chelate rings.

Steric and Electronic Tuning of Ligand Properties

The properties of a diazecane ligand can be systematically modified by altering its steric and electronic characteristics. In 1,6-Dimethyl-1,6-diazecane, the two methyl groups attached to the nitrogen atoms play a crucial role in this tuning.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the nitrogen donor atoms. This enhanced basicity of the nitrogens can lead to stronger σ-bonds with the metal center, potentially increasing the stability of the resulting complex.

The interplay between these steric and electronic effects allows for the fine-tuning of the reactivity of the metal center. nih.gov For example, in catalytic applications, modifying the steric and electronic properties of the ligand can influence the selectivity and efficiency of the catalyst.

Complexation with Transition Metals

The flexible 10-membered ring of 1,6-Dimethyl-1,6-diazecane allows it to coordinate with a variety of transition metals, each with its own preferred coordination number and geometry. The formation and structure of these complexes are governed by the principles of coordination chemistry.

Formation of Metal-Diazecane Coordination Complexes

The synthesis of metal complexes with diazecane ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The formation of these complexes can be viewed as a ligand substitution reaction, where solvent molecules in the metal's coordination sphere are replaced by the nitrogen donor atoms of the diazecane. youtube.com

The general process can be represented by the following equation:

[ [M(S)_n]^{x+} + \text{1,6-Me}_2\text{-diazecane} \rightleftharpoons [M(\text{1,6-Me}2\text{-diazecane})(S){n-2}]^{x+} + 2S ]

where M is the metal ion, S is a solvent molecule, and n is the coordination number of the metal.

The formation of the complex is an equilibrium process, and the stability of the resulting complex is often high due to the chelate and macrocyclic effects. The synthesis of related 1,6-diazecane structures has been achieved through methods like the aza-Prins reaction, which provides a route to these 10-membered N-heterocycles. rsc.orghanyang.ac.kr

Coordination Numbers and Geometries in Diazecane Complexes

The coordination number and geometry of a metal complex are determined by several factors, including the size of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.com For transition metal complexes involving a bidentate ligand like 1,6-Dimethyl-1,6-diazecane, a variety of geometries are possible depending on the other ligands present in the coordination sphere.

Common coordination numbers for transition metals are 4, 5, and 6. libretexts.org

Coordination Number 4: Can result in either a tetrahedral or square planar geometry. libretexts.orglibretexts.org The choice between these is influenced by the d-electron configuration of the metal ion. libretexts.org

Coordination Number 5: Typically leads to trigonal bipyramidal or square pyramidal geometries. libretexts.org

Coordination Number 6: The most common coordination number for transition metals, usually resulting in an octahedral geometry. libretexts.orglibretexts.org

The flexible nature of the 10-membered diazecane ring can accommodate these different coordination geometries. The specific conformation adopted by the ligand upon complexation will be one that minimizes steric strain while maximizing the stability of the metal-ligand bonds.

Table 1: Common Coordination Geometries for Transition Metal Complexes

| Coordination Number | Geometry |

|---|---|

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

This table is based on general principles of coordination chemistry. numberanalytics.comlibretexts.orglibretexts.org

Mechanistic Aspects of Metal-Ligand Interactions

The formation of metal complexes is a dynamic process that can be described by different reaction mechanisms. Ligand substitution reactions, where the diazecane ligand replaces other ligands, are fundamental to the formation of these complexes. youtube.com

There are three primary mechanisms for ligand substitution:

Dissociative (D) Mechanism: This is a two-step process where a ligand first dissociates from the metal center, creating an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. youtube.comyoutube.com The rate of this reaction is primarily dependent on the breaking of the metal-leaving group bond.

Associative (A) Mechanism: This is also a two-step mechanism, but here, the incoming ligand first associates with the metal center, forming an intermediate with a higher coordination number. Subsequently, a ligand dissociates from this intermediate. youtube.comyoutube.com The reaction rate is influenced by the ability of the incoming ligand to bind to the metal.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. youtube.comyoutube.com This mechanism can have either associative (Ia) or dissociative (Id) character, depending on whether bond formation or bond breaking is more important in the transition state.

The specific mechanism that a given metal-diazecane system will follow depends on factors such as the nature of the metal ion, the steric bulk of the ligands, and the reaction conditions. The interaction of the diazo groups within the ligand framework with transition metals can also lead to activation and unique reactivity, although this is more relevant to ligands with N=N double bonds. researchgate.net The distortion of ligand bond angles upon coordination can also impact the photochemical reactivity of the resulting complexes. nih.gov

Thermodynamic and Kinetic Control of Complex Formation

No information could be found regarding the thermodynamic and kinetic parameters that govern the formation of metal complexes with 1,6-Dimethyl-1,6-diazecane. This includes data on stability constants, enthalpy and entropy changes upon complexation, as well as kinetic data on the rates of complex formation.

Ligand Exchange Reactions in Diazecane Systems

There is no available research detailing ligand exchange reactions involving 1,6-Dimethyl-1,6-diazecane complexes. This includes the mechanisms, rates, and equilibrium of reactions where 1,6-Dimethyl-1,6-diazecane is either displaced by another ligand or displaces a ligand from another coordination complex.

Supramolecular Chemistry Involving 1,6 Dimethyl 1,6 Diazecane

Host-Guest Chemistry and Molecular Recognition

Further investigation into the synthesis and characterization of 1,6-Dimethyl-1,6-diazecane and its potential interactions with other molecules or metal ions would be required to provide the detailed research findings requested. At present, the scientific community has not published work in this specific niche.

Binding Studies with Ions and Neutral Molecules

No published studies detailing the binding affinities, association constants, or thermodynamic parameters of 1,6-Dimethyl-1,6-diazecane with various cationic, anionic, or neutral guest molecules were found. As a result, no data table on its binding properties can be compiled.

Design of Selective Receptors Based on Diazecane Scaffolds

There is no available literature that describes the use of the 1,6-Dimethyl-1,6-diazecane scaffold as a building block for the design and synthesis of selective receptors for specific ions or molecules. Research in this area appears to be focused on other macrocyclic platforms.

This review of the existing scientific landscape underscores a potential area for future research within supramolecular chemistry. The synthesis and subsequent investigation of the host-guest properties of 1,6-Dimethyl-1,6-diazecane could yield valuable insights into the effects of N-methylation on the binding capabilities and conformational dynamics of the ten-membered diazecane ring system.

Synthesis and Reactivity of 1,6 Dimethyl 1,6 Diazecane Derivatives and Analogues

Structural Modifications of the Diazecane Core

The ability to modify the core structure of 1,6-diazecane is crucial for developing new derivatives with tailored properties. Key strategies include the introduction of various substituents onto the nitrogen atoms and the incorporation of additional heteroatoms into the ten-membered ring.

Alkylation and Arylation Strategies

Alkylation and arylation of the nitrogen atoms in the diazecane ring are fundamental transformations for creating a diverse range of derivatives. These reactions typically involve the use of alkyl or aryl halides in the presence of a base. The nitrogen atoms of the 1,6-diazecane act as nucleophiles, attacking the electrophilic carbon of the alkyl or aryl halide.

Recent advancements in catalysis have provided more efficient methods for these transformations. For instance, transition-metal complexes, including those of palladium, rhodium, and ruthenium, can catalyze the electrophilic alkylation of arenes by olefins or alkyl halides. wiley-vch.de While these methods are generally applied to arenes, the principles can be adapted for the N-alkylation and N-arylation of cyclic amines like diazecanes. Synergistic approaches combining photoredox, nickel, and hydrogen atom transfer catalysis have also emerged as powerful tools for direct C-H functionalization, which can be conceptually extended to N-H functionalization in certain contexts. nih.gov

A notable example of a disubstituted 1,6-diazecane is 1,6-ditosyl-1,6-diazecane, whose crystal structure has been reported. orcid.orgugr.es This compound serves as a key intermediate for further synthetic manipulations. The tosyl groups can be removed under reductive conditions, providing the free diamine which is then available for various alkylation or arylation reactions.

Table 1: Examples of N-Substituted 1,6-Diazecane Derivatives

| Compound Name | N1-Substituent | N6-Substituent | Reference |

|---|---|---|---|

| 1,6-Dimethyl-1,6-diazecane | Methyl | Methyl | epa.gov |

| 1,6-Ditosyl-1,6-diazecane | Tosyl | Tosyl | orcid.orgugr.es |

This table is interactive and can be sorted by column.

Introduction of Additional Heteroatoms into the Ring System

The introduction of heteroatoms other than nitrogen into the diazecane ring system can significantly alter its chemical and physical properties. This can be achieved through various synthetic strategies, often involving ring-closing reactions of precursors containing the desired heteroatoms. While specific examples for the 1,6-diazecane system are not extensively documented in the provided search results, general principles of heterocyclic chemistry suggest that oxygen and sulfur are the most common heteroatoms to be incorporated. uou.ac.inajrconline.org

The synthesis of such mixed heteroatom macrocycles can be challenging but offers the potential to create novel molecular scaffolds. Asymmetric introduction of heteroatoms is a particularly important area of research, often employing chiral catalysts to control the stereochemistry of the resulting heterocycle. iupac.org

Functionalization of Peripheral Substituents

Beyond modifying the core ring, the functionalization of substituents attached to the diazecane skeleton provides another avenue for creating diversity. For instance, if the nitrogen atoms are substituted with groups bearing functional handles (e.g., esters, ketones, or protected alcohols), these can be further elaborated.

A stereocontrolled synthesis of 1,6-diazecanes has been reported via a tandem aza-Prins type reaction. researchgate.netnih.gov This method allows for the introduction of substituents on the carbon backbone of the ring, which can then be subjected to further chemical transformations. researchgate.net The formation of unusual tetracyclic and bicyclic compounds through further cyclization of the 1,6-diazecane product highlights the rich reactivity of these systems. researchgate.netnih.gov

Comparison with Related Medium-Sized N-Heterocycles

Understanding the properties of 1,6-diazecanes is enhanced by comparing them to other related nitrogen-containing heterocycles.

Diazepanes and Other Aza-Macrocycles

Diazepanes, which are seven-membered rings containing two nitrogen atoms, are close relatives of diazecanes. onlineorganicchemistrytutor.com The synthesis of seven-membered nitrogen heterocycles can be achieved through methods like the silyl-aza-Prins cyclization. researchgate.net The reactivity and conformational flexibility of diazecanes differ significantly from their smaller seven-membered counterparts due to increased ring strain and transannular interactions in the medium-sized ring.

Other aza-macrocycles, which are cyclic compounds containing nitrogen with ring sizes of twelve or more atoms, represent another important class of related compounds. whiterose.ac.uk The synthesis of these larger rings often employs different strategies, such as successive ring expansion (SuRE) reactions. whiterose.ac.uk

Table 2: Comparison of Medium-Sized N-Heterocycles

| Heterocycle | Ring Size | Number of Nitrogen Atoms | Common Synthetic Routes |

|---|---|---|---|

| Diazepane | 7 | 2 | Silyl (B83357) aza-Prins cyclization researchgate.net |

| 1,6-Diazecane | 10 | 2 | Tandem aza-Prins type dimerization and cyclization researchgate.netnih.gov |

This table is interactive and can be sorted by column.

Bicyclic and Polycyclic Analogues

Bicyclic and polycyclic structures can be conceptually or synthetically derived from 1,6-diazecanes. wikipedia.orglibretexts.org A bicyclic molecule features two joined rings, which can be fused, bridged, or spirocyclic. wikipedia.org The formation of a tetracyclic compound from a 1,6-diazecane derivative has been observed, demonstrating a pathway from a monocyclic medium ring to a more complex polycyclic system. researchgate.netnih.gov

These rigidified analogues often exhibit distinct biological activities and physical properties compared to the more flexible monocyclic diazecane. The conformational constraints imposed by the additional rings can pre-organize the molecule for specific interactions with biological targets.

Advanced Spectroscopic Techniques for Mechanistic and Conformational Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of 1,6-Dimethyl-1,6-diazecane in solution.

1D and 2D NMR for Structural and Conformational Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for establishing the connectivity and spatial arrangement of atoms within the 1,6-Dimethyl-1,6-diazecane molecule.

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of the protons. For 1,6-Dimethyl-1,6-diazecane, distinct signals are expected for the N-methyl protons and the various methylene (B1212753) groups of the ten-membered ring. The chemical shifts (δ) of these protons are sensitive to the ring's conformation. Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms, which can indicate the symmetry of the predominant conformation in solution. tcd.ie

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbons within the ring.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of both ¹H and ¹³C signals.

The complexity of the spectra, particularly the observation of multiple sets of signals for seemingly equivalent protons or carbons, can suggest the presence of multiple conformations in slow exchange on the NMR timescale. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Dynamics

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity. libretexts.org This is particularly valuable for elucidating the three-dimensional structure and conformational dynamics of flexible molecules like 1,6-Dimethyl-1,6-diazecane.

In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). libretexts.org For 1,6-Dimethyl-1,6-diazecane, NOESY can reveal:

Through-space interactions between the N-methyl groups and specific protons on the decane (B31447) ring, which helps to define the orientation of the methyl groups relative to the ring.

Variable Temperature NMR for Conformational Equilibria

Variable Temperature (VT) NMR spectroscopy is a critical tool for studying dynamic processes, such as the conformational equilibria in 1,6-Dimethyl-1,6-diazecane. ox.ac.uk Many medium-sized rings exist as a mixture of several low-energy conformations that interconvert rapidly at room temperature. libretexts.orgrsc.orgresearchgate.net

By lowering the temperature of the NMR experiment, the rate of this interconversion can be slowed down. ox.ac.uk

At high temperatures , if the interconversion is fast on the NMR timescale, the observed spectrum is an average of the contributing conformers.

As the temperature is lowered , the signals may broaden and then sharpen again into separate sets of signals corresponding to each individual conformer. This phenomenon is known as coalescence. researchgate.net

The temperature at which coalescence occurs can be used to calculate the free energy barrier (ΔG‡) for the conformational interconversion using the Eyring equation. mdpi.com By integrating the signals of the different conformers at low temperatures where exchange is slow, their relative populations can be determined, providing insight into their thermodynamic stability. rsc.orgnih.gov

Table 1: Hypothetical Variable Temperature ¹H NMR Data for 1,6-Dimethyl-1,6-diazecane

| Temperature (°C) | N-CH₃ Signal Appearance | Ring CH₂ Signal Appearance | Inferred Dynamic State |

| 100 | Sharp singlet | Broad multiplets | Fast Exchange |

| 25 | Broad singlet | Very broad signals | Intermediate Exchange |

| -50 | Two distinct sharp singlets | Multiple distinct multiplets | Slow Exchange (Coalescence) |

| -90 | Two distinct sharp singlets | Well-resolved multiplets | Slow Exchange |

This table is a hypothetical representation to illustrate the principles of VT-NMR and is not based on experimentally reported data for this specific compound.

Mass Spectrometry (MS) for Mechanistic Studies

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and fragmentation pathways of compounds like 1,6-Dimethyl-1,6-diazecane.

Fragmentation Pattern Analysis for Reaction Pathway Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule is ionized and often breaks apart into smaller, characteristic fragment ions. uni-saarland.dewikipedia.org The analysis of these fragmentation patterns can help confirm the structure of a molecule and understand reaction pathways.

For a cyclic diamine like 1,6-Dimethyl-1,6-diazecane, key fragmentation processes would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgslideshare.net This would result in the formation of a stable iminium ion. For 1,6-Dimethyl-1,6-diazecane, this could involve the loss of an ethyl or larger fragment from the ring.

Ring-opening followed by fragmentation: The molecular ion might undergo ring-opening to form a linear radical cation, which then fragments through various pathways typical for aliphatic amines.

Loss of a methyl group: Cleavage of the N-CH₃ bond could occur, leading to a fragment ion with a mass 15 units less than the molecular ion.

By analyzing the masses of the observed fragment ions, it is possible to piece together the fragmentation cascade, which serves as a fingerprint for the molecule's structure. miamioh.edubeilstein-journals.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 1,6-Dimethyl-1,6-diazecane (C₁₀H₂₂N₂) (MW: 170.3)

| m/z Value | Possible Fragment Structure/Identity | Fragmentation Pathway |

| 170 | [C₁₀H₂₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical |

| 141 | [M - C₂H₅]⁺ | Alpha-cleavage and loss of an ethyl radical |

| 98 | [C₆H₁₂N]⁺ | Ring cleavage followed by formation of a cyclic iminium ion |

| 71 | [C₄H₉N]⁺˙ | Cleavage of the ring structure |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage product, e.g., [CH₂=N(CH₃)₂]⁺ |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry for amines and is not based on experimentally reported data for this specific compound.

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com This is invaluable for confirming the identity of reactants, intermediates, and products in a reaction mixture.

When studying reactions involving 1,6-Dimethyl-1,6-diazecane, HRMS can be used to:

Monitor reaction progress: By taking aliquots from a reaction at different time points, HRMS can track the disappearance of starting materials and the appearance of products, providing kinetic information. frontiersin.orgacs.org

Identify reaction products: The exact mass measurement allows for the unambiguous determination of the molecular formula of a product, distinguishing it from other potential compounds with the same nominal mass. mdpi.com

Detect transient intermediates: In some cases, short-lived intermediates in a reaction pathway can be detected, providing direct evidence for a proposed mechanism. peerj.com

Techniques like Parallel Reaction Monitoring (PRM) coupled with liquid chromatography (LC-MS) can offer high specificity and sensitivity for quantitative analysis of target compounds in complex mixtures. peerj.com This approach is powerful for detailed mechanistic investigations of reactions involving 1,6-Dimethyl-1,6-diazecane.

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment and conformational landscape of molecules like 1,6-dimethyl-1,6-diazecane. These techniques are complementary, with IR spectroscopy detecting changes in the dipole moment during a vibration and Raman spectroscopy detecting changes in polarizability. researchgate.net For a molecule with a center of symmetry, vibrations can be exclusively IR or Raman active, but for a molecule like 1,6-dimethyl-1,6-diazecane, which lacks a center of symmetry, many vibrations will be active in both. researchgate.net

The ten-membered ring of 1,6-dimethyl-1,6-diazecane is highly flexible, capable of adopting multiple low-energy conformations. Each conformer would present a unique vibrational spectrum, and the experimentally observed spectrum would be a population-weighted average of the spectra of all contributing conformers. Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies and intensities for different conformers, aiding in the interpretation of experimental spectra. arxiv.orgnih.gov

Key vibrational modes for 1,6-dimethyl-1,6-diazecane would include:

C-H Stretching: Vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2800-3000 cm⁻¹ region. The symmetric and asymmetric stretches of these groups can provide information about the local environment.

C-N Stretching: These vibrations, typically found in the 1000-1200 cm⁻¹ range for aliphatic amines, are sensitive to the conformation of the diazecane ring. aip.org The presence of multiple C-N stretching bands could indicate the coexistence of different conformers.

CH₂ Bending and Wagging: These deformation modes, occurring at lower frequencies (e.g., scissoring around 1450 cm⁻¹, wagging and twisting in the 1150-1350 cm⁻¹ range), are also conformationally sensitive.

The table below presents a hypothetical assignment of key vibrational modes for a plausible low-energy conformer of 1,6-dimethyl-1,6-diazecane, based on typical frequency ranges for similar functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Motion | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric CH₃ Stretch | 2960 - 2980 | C-H bond stretching in methyl groups | Medium | Medium |

| Symmetric CH₃ Stretch | 2870 - 2890 | C-H bond stretching in methyl groups | Medium | Medium |

| Asymmetric CH₂ Stretch | 2910 - 2940 | C-H bond stretching in methylene groups | Strong | Strong |

| Symmetric CH₂ Stretch | 2850 - 2870 | C-H bond stretching in methylene groups | Strong | Strong |

| CH₂ Scissoring | 1440 - 1470 | C-H bond angle bending | Medium | Weak |

| C-N Stretching | 1050 - 1200 | C-N bond stretching | Medium-Strong | Medium |

| Ring Deformation | < 800 | Skeletal ring vibrations | Variable | Variable |

This table is a generalized representation and not based on experimental data for 1,6-dimethyl-1,6-diazecane.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

1,6-Dimethyl-1,6-diazecane possesses two stereogenic nitrogen atoms, assuming slow nitrogen inversion, and can also exhibit conformational chirality due to the puckered nature of the ten-membered ring. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules that contain a suitable chromophore. nih.gov ECD measures the differential absorption of left and right circularly polarized light. nih.gov

While the saturated aliphatic structure of 1,6-dimethyl-1,6-diazecane lacks a strong chromophore for traditional ECD analysis in the near-UV region, electronic transitions in the far-UV region (< 220 nm) associated with the nitrogen lone pairs can give rise to ECD signals. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are exquisitely sensitive to the three-dimensional arrangement of atoms, making ECD a valuable tool for stereochemical assignment. mdpi.com

Due to the conformational flexibility of the diazecane ring, the observed ECD spectrum would be a Boltzmann-weighted average of the individual spectra of all stable conformers. Therefore, computational modeling is essential for reliable stereochemical assignment. The typical workflow involves:

A thorough conformational search for the enantiomers of 1,6-dimethyl-1,6-diazecane.

Geometry optimization and frequency calculations for all low-energy conformers.

Calculation of the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Boltzmann averaging of the calculated spectra to generate the final theoretical ECD spectrum for each enantiomer.

Comparison of the theoretical spectra with the experimental ECD spectrum to assign the absolute configuration.

The table below illustrates the kind of data that would be obtained from a computational ECD study for a hypothetical pair of enantiomers of 1,6-dimethyl-1,6-diazecane.

| Enantiomer | Calculated Transition Wavelength (nm) | Calculated Rotatory Strength (R) | Predicted Cotton Effect Sign |

| (1R,6R) | ~210 | +15.2 | Positive |

| (1R,6R) | ~195 | -8.5 | Negative |

| (1S,6S) | ~210 | -15.2 | Negative |

| (1S,6S) | ~195 | +8.5 | Positive |

This table is a generalized representation based on theoretical principles and not on experimental or calculated data for 1,6-dimethyl-1,6-diazecane. The values are for illustrative purposes only.

In cases where the molecule itself is ECD-silent, chiroptical probes can be employed. This involves the non-covalent binding of the chiral analyte to an achiral chromophoric host, inducing a chiral conformation in the host that can be detected by ECD. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of medium-sized rings, such as the ten-membered diazecane core, is a well-known challenge in organic chemistry due to unfavorable entropic and enthalpic factors. semanticscholar.org Future research will likely focus on overcoming these hurdles to produce 1,6-Dimethyl-1,6-diazecane and its derivatives efficiently and sustainably.

Key research avenues include:

Advanced Cyclization Strategies: Modern synthetic methods offer promising routes. For instance, a tandem aza-Prins type dimerization and cyclization process has been successfully used to create the 1,6-diazecane core in a single step. researchgate.netresearchgate.netnih.gov Further development of this and other tandem reactions could provide a direct and stereocontrolled pathway to 1,6-Dimethyl-1,6-diazecane. researchgate.netresearchgate.netnih.gov

Ring-Expansion Methodologies: Ring-expansion strategies, which "grow" larger rings from smaller, more easily accessible ones, are a powerful tool. semanticscholar.org Research into methods like the migratory ring expansion of metallated ureas could be adapted to synthesize benzo-fused diazecanes and related structures. semanticscholar.org

Transition-Metal Catalysis: Intramolecular cyclization reactions catalyzed by transition metals like palladium, copper, and gold are increasingly used to form medium-sized N-heterocycles. rsc.orgnih.gov Future work could explore intramolecular C-N bond formation or cycloaddition reactions on appropriately designed acyclic precursors to forge the 1,6-Dimethyl-1,6-diazecane ring. nih.govacs.org

Sustainable and Green Chemistry Approaches: A significant future direction will be the development of environmentally benign syntheses. This includes employing electrochemical oxidation as a safe and controllable method for generating reactive intermediates, using earth-abundant metal catalysts like iron, and leveraging photoredox catalysis to enable reactions under mild conditions. semanticscholar.orgnih.govrsc.org The use of pot-economical synthesis, where multiple transformations occur in a single reaction vessel, also represents a sustainable and efficient strategy. frontiersin.org

Exploration of Catalytic Applications of Diazecane-Based Systems

The presence of two tertiary amine nitrogen atoms within a specific conformational framework makes 1,6-Dimethyl-1,6-diazecane an intriguing candidate for applications in catalysis.

Future research should explore its potential as:

A Ligand in Transition-Metal Catalysis: Chiral 1,2-diamines are well-established as privileged ligands in asymmetric catalysis. researchgate.netscholaris.ca The 1,6-Dimethyl-1,6-diazecane scaffold could act as a novel bidentate ligand for various metal centers (e.g., rhodium, iridium, palladium, zinc). researchgate.netresearchgate.net The fixed, yet flexible, ten-membered ring could enforce specific geometries on the metal center, potentially leading to high selectivity in reactions such as hydrogenation, C-H amination, or cross-coupling. rsc.orgresearchgate.netmdpi.com The dimethyl substitution provides steric bulk that could further influence the catalyst's selectivity.

An Organocatalyst: Nitrogen-containing heterocycles are increasingly important as organocatalysts. frontiersin.org The two nitrogen atoms in 1,6-Dimethyl-1,6-diazecane could function as cooperative basic sites or as a bifunctional system in various organic transformations. Future studies would involve synthesizing and screening the catalytic activity of 1,6-Dimethyl-1,6-diazecane and its derivatives in reactions like Michael additions, aldol (B89426) reactions, and polymerizations.

Design of Advanced Materials Incorporating 1,6-Dimethyl-1,6-diazecane Scaffolds

The unique three-dimensional structure and functional groups of 1,6-Dimethyl-1,6-diazecane make it a promising building block for the design of novel materials with tailored properties.

Emerging applications in materials science could include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. wikipedia.orglabinsights.nl By functionalizing 1,6-Dimethyl-1,6-diazecane with appropriate coordinating groups (e.g., carboxylic acids), it could be used as a flexible or rigid linker to construct new MOFs. samipubco.com The inherent porosity and the basic nitrogen sites within the diazecane unit could lead to MOFs with high efficacy for gas storage (e.g., CO2) and separation, or as heterogeneous catalysts. osti.govnih.gov

Functional Polymers: Incorporating the 1,6-Dimethyl-1,6-diazecane unit into polymer chains could impart unique characteristics. The amine functionalities can introduce pH-responsiveness, metal-coordination sites, or specific thermal properties. Polymerizing hydrophilic MOFs containing zwitterionic ligands with monomers like methacrylic acid has been shown to create water-soluble composites for drug delivery. mdpi.com A similar strategy could be applied using diazecane-based linkers. Research into such polymers could lead to the development of "smart" materials, sensors, or membranes for specialized applications.

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources. nih.govnumberanalytics.com In-depth theoretical studies of 1,6-Dimethyl-1,6-diazecane are essential to unlock its full potential.

Future theoretical research should focus on:

Conformational Analysis: Medium-sized rings like diazecane can adopt multiple, energetically similar conformations. nih.gov Using methods like Density Functional Theory (DFT), a thorough analysis of the potential energy surface of 1,6-Dimethyl-1,6-diazecane can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its reactivity and how it will interact with other molecules. nih.govrsc.org

Prediction of Electronic Properties: Computational models can accurately predict key electronic properties, such as electrostatic potential, proton affinity, and metal-binding energies. nih.govmdpi.com These predictions can help to assess its suitability as a ligand or organocatalyst and to understand the nature of transannular interactions between the nitrogen atoms and other groups across the ring. nih.gov

Modeling Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of reactions for both the synthesis of the diazecane ring and its subsequent use in catalysis. acs.org For example, DFT calculations have been used to support the proposed mechanism for the aza-Prins cyclization to form diazecanes. researchgate.net This understanding can lead to the optimization of reaction conditions and the rational design of more efficient catalysts.

Simulating Material Properties: When considering 1,6-Dimethyl-1,6-diazecane as a component in MOFs or polymers, molecular modeling can be used to predict the resulting material's structure, porosity, and affinity for guest molecules. researchgate.net This predictive power can accelerate the discovery of new materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,6-Dimethyl-1,6-diazecane to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of diazecane precursors under controlled conditions (e.g., inert atmosphere, low moisture). Purification can be achieved via fractional distillation or preparative HPLC. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), ensuring all peaks align with expected molecular structures. Document reaction parameters (temperature, solvent, catalyst) rigorously to enable reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing 1,6-Dimethyl-1,6-diazecane’s structural and electronic properties?

- Methodological Answer :

- NMR : Use - and -NMR to confirm methyl group positions and backbone symmetry.

- IR Spectroscopy : Identify amine-related vibrational modes (e.g., N-H stretches) to verify functional groups.

- Mass Spectrometry : HRMS or GC-MS can confirm molecular weight and fragmentation patterns.